molecular formula C8H5F2N3O2 B1322175 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole CAS No. 97273-25-1

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B1322175
CAS No.: 97273-25-1
M. Wt: 213.14 g/mol
InChI Key: UYYBCQBMLAMMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The presence of difluoromethyl and nitro groups in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole typically involves the introduction of the difluoromethyl group and the nitro group onto a benzimidazole core. One common method involves the reaction of a suitable benzimidazole precursor with difluoromethylating agents and nitrating agents under controlled conditions. For example, the difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone . The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is 2-(Difluoromethyl)-5-amino-1H-benzo[d]imidazole.

    Substitution: The major products formed from nucleophilic substitution reactions depend on the nucleophile used.

Scientific Research Applications

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethyl-5-nitro-1H-benzo[d]imidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-5-amino-1H-benzo[d]imidazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities .

Properties

IUPAC Name

2-(difluoromethyl)-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)8-11-5-2-1-4(13(14)15)3-6(5)12-8/h1-3,7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYBCQBMLAMMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621889
Record name 2-(Difluoromethyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97273-25-1
Record name 2-(Difluoromethyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.